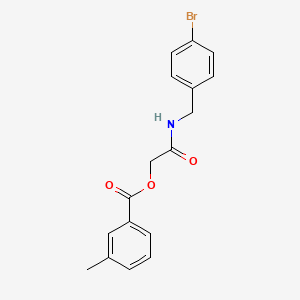

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate

Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate is a synthetic organic compound featuring a phenacyl ester backbone with a 3-methylbenzoate moiety and a 4-bromobenzyl-substituted carboxamide group. This structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, which influence its physicochemical and electronic properties.

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c1-12-3-2-4-14(9-12)17(21)22-11-16(20)19-10-13-5-7-15(18)8-6-13/h2-9H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYUMSYNBLSCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate typically involves a multi-step process:

Bromination: The starting material, benzylamine, is brominated using bromine in the presence of a suitable solvent such as dichloromethane.

Amidation: The brominated benzylamine is then reacted with an oxoethyl ester derivative under basic conditions to form the desired amide linkage.

Esterification: Finally, the product is esterified with 3-methylbenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: The compound can be utilized in the development of novel polymers and materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe for studying enzyme-substrate interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxoethyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Br, Cl, CF₃) on the benzoate ring increase polarity and may enhance reactivity in nucleophilic substitutions .

- Bromine in the benzylamide moiety (as in the target compound) contributes to higher molecular weight and van der Waals interactions, which may influence binding affinity in enzyme inhibition .

Physicochemical Properties

Melting Points and Stability:

- Compound 6b (), which shares the 4-bromobenzyl group, has a melting point of 149–150°C, suggesting strong intermolecular forces (e.g., halogen bonding) .

- The trifluoromethyl analog () exhibits a higher melting point (387–388 K), attributed to the electron-withdrawing CF₃ group enhancing crystal packing .

Spectroscopic Data:

- HRMS (ESI) for compound 6b (C₁₉H₁₈Br₂N₂O₃): Calculated m/z = 606.0153; Observed = 606.0143 (Δ = -0.0010), indicating high purity .

- FT-IR and NMR studies of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate () reveal characteristic C=O stretches (1740–1680 cm⁻¹) and aromatic proton resonances (δ 7.2–8.1 ppm) .

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate can be described as follows:

- Molecular Formula : C16H16BrN O3

- Molecular Weight : 351.21 g/mol

- IUPAC Name : this compound

The presence of a bromobenzyl group and a methylbenzoate moiety contributes to its lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For example, a study evaluating various derivatives found that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Compound | Activity (MIC µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| This compound | 8 | P. aeruginosa |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Case Study: Breast Cancer Cell Line

In a study involving the MCF-7 breast cancer cell line, treatment with This compound resulted in:

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway

- Significant markers : Increased levels of cleaved caspase-3 and decreased Bcl-2 expression.

Anti-inflammatory Activity

Another area of research has focused on the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 300 |

| IL-6 | 1200 | 250 |

| IL-1β | 900 | 200 |

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors on cell membranes, altering signal transduction pathways.

- Oxidative Stress Induction : The compound could increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.